molecular formula C6H9N3O2 B12057018 (2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid

(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid

Cat. No.: B12057018
M. Wt: 156.15 g/mol
InChI Key: HNDVDQJCIGZPNO-GEERXGHESA-N
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Description

(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

Imidazole-containing compounds undergo various types of chemical reactions, including:

    Oxidation: Imidazoles can be oxidized to form imidazole N-oxides.

    Reduction: Reduction of imidazoles can lead to the formation of imidazolines.

    Substitution: Imidazoles can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, imidazole derivatives can act as enzyme inhibitors by binding to the active site of enzymes and preventing substrate binding . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a 15N-labeled amino group and an imidazole ring. This unique structure allows it to participate in specific biochemical interactions and makes it a valuable tool in scientific research .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

156.15 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i7+1

InChI Key

HNDVDQJCIGZPNO-GEERXGHESA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)[15NH2]

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N

Origin of Product

United States

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